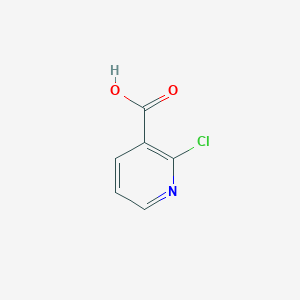

2-Chloronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSSZOHCGUTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | 2-chloronicotinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062726 | |

| Record name | 3-Carboxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-59-8 | |

| Record name | 2-Chloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloronicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carboxy-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloronicotinic Acid: A Technical Guide to its Chemical Properties, Structure, and Applications

Abstract: This document provides a comprehensive technical overview of 2-Chloronicotinic acid (CAS No: 2942-59-8), a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] It details the compound's chemical structure, physicochemical properties, spectroscopic characteristics, and key synthesis methodologies. Furthermore, this guide outlines its significant applications in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides, along with essential safety and handling protocols. The information is tailored for researchers, chemists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound, systematically named 2-Chloropyridine-3-carboxylic acid, is an aromatic carboxylic acid and a halogenated derivative of nicotinic acid.[3][4][5] Its structure consists of a pyridine (B92270) ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 3-position.[6] This arrangement of functional groups makes it a versatile chemical building block for diverse organic syntheses.[1]

-

IUPAC Name: 2-Chloropyridine-3-carboxylic acid[5]

-

Synonyms: 2-Chloro-3-pyridinecarboxylic acid, Chloronicotinic acid[4][7]

-

CAS Number: 2942-59-8[8]

-

Molecular Formula: C₆H₄ClNO₂[8]

-

EINECS Number: 220-937-0[8]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically a white to light cream or light yellow crystalline powder.[6][7][9] It has a faint, pungent odor and is stable under normal temperatures and pressures.[4][6][10]

| Property | Value | Source(s) |

| Appearance | White to light cream/yellow powder/crystal | [4][6][7][9] |

| Melting Point | 176 - 178 °C (with decomposition) | [8][9][11][12] |

| Boiling Point | 316.8 ± 22.0 °C at 760 mmHg | [4][8][11][12] |

| Density | 1.470 - 1.5 g/cm³ (Predicted) | [4][11] |

| pKa | 2.07 ± 0.25 to 2.54 | [4][5][6][8] |

| Water Solubility | Limited / Sparingly soluble / ~3.26 g/L | [6][7][13][14] |

| Solubility | Soluble in DMSO, DMF, NMP; Slightly soluble in Ethyl Acetate, Methanol, Ethanol | [6][7][8][14][15] |

| Storage Temperature | 2 - 8 °C | [4][6][8][12] |

A detailed study on solubility found the highest values in NMP, followed by DMF, ethyl acetate, acetone, and various alcohols, with the lowest solubility in cyclohexane (B81311) and water.[14] The hydrogen bonding capability between the solvent and solute is a primary factor influencing its solubility.[14]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The proton at the 4-position would appear as a doublet of doublets, coupling to the protons at positions 5 and 6. The protons at the 5- and 6-positions would also appear as distinct multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing chlorine and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present.[16]

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as there is no molecular symmetry.[3] The carbon of the carboxylic acid group will appear significantly downfield. The other five signals will correspond to the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 157, corresponding to the molecular weight of the compound.[17] An isotopic peak (M+2) at m/z 159, with approximately one-third the intensity of the M+ peak, will also be observed due to the natural abundance of the ³⁷Cl isotope.

Synthesis and Reactivity

Several synthetic routes for this compound have been reported, making it accessible for industrial production.

Common Synthesis Routes:

-

From Nicotinic Acid: The most common method involves the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination.[5][18] The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or an amine like triethylamine.[18][19] This method can achieve high yields of up to 87.5%.[18]

-

From 2-Chloro-3-methylpyridine: This route involves the oxidation of the methyl group at the 3-position to a carboxylic acid.[20] One patented method uses ozone in the presence of a catalyst to achieve this transformation in high yield (98%).[21]

-

From Acetaldehyde: A more complex, multi-step synthesis starting from basic materials like acetaldehyde, sodium methylate, and methyl formate (B1220265) has also been developed.[20] This method proceeds through several intermediates, including cyclization, chlorination, and hydrolysis steps.[20]

The reactivity of this compound is centered around its two functional groups. The carboxylic acid can undergo esterification, and the chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups.[22]

Experimental Protocols

Example Protocol: Synthesis from Nicotinic Acid N-Oxide

This protocol is based on a common laboratory-scale synthesis method.[4][18][19]

Materials:

-

Nicotinic acid N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (B1173362) (PCl₃) or Triethylamine

-

Water (deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation setup

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer and thermometer, a mixed solution of phosphorus oxychloride and phosphorus trichloride is prepared.[18]

-

Chlorine gas is bubbled through the solution while maintaining the temperature at approximately 60°C.[4][18]

-

After the addition of chlorine is complete, the solution is cooled.[18]

-

Nicotinic acid N-oxide is added in portions to the cooled solution.[4][18]

-

The reaction mixture is then heated to 100-105°C and maintained for 1-1.5 hours.[4][18] The reaction is monitored until the mixture becomes transparent.

-

After the reaction is complete, stirring is continued for an additional 30 minutes.[18]

-

Excess phosphorus oxychloride is removed under reduced pressure (vacuum distillation).[4][18]

-

The resulting residue is cooled to room temperature.[18]

-

Water is carefully added to the residue to hydrolyze any remaining acid chlorides and precipitate the product.[18][19]

-

The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

Figure 2: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a crucial intermediate, not an end-product, but its role is vital for producing a range of commercially important molecules.[1][23]

-

Pharmaceuticals: It is a key building block for several APIs.[2][23] It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like pranoprofen, mefenamic acid, and niflumic acid.[1][4][15] It also serves as an intermediate in the production of antibacterial and antiviral agents.[2][22]

-

Agrochemicals: In agriculture, it is used to produce several potent herbicides.[1] Notable examples include nicosulfuron, diflufenican, and the fungicide boscalid.[1][4][5]

Figure 3: Key application pathways for this compound.

Safety and Handling

This compound is considered hazardous and requires careful handling.[9]

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9][24]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and tightly sealing safety goggles or face protection.[9][13] For operations that may generate dust, follow OSHA respirator regulations.[9]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[9][24]

-

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9][24]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[9] Seek medical attention if symptoms occur.[9][25]

-

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Recommended storage is between 2-8°C.[4][8]

-

The compound is stable under normal conditions.[6]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9][25]

-

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2942-59-8 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 8. This compound CAS#: 2942-59-8 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound(2942-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound | CAS#:2942-59-8 | Chemsrc [chemsrc.com]

- 12. This compound Cas: 2942-59-8 - ENAO Chemical Co., Ltd [enaochem.com]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | 2942-59-8 [amp.chemicalbook.com]

- 16. This compound(2942-59-8) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]

- 20. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 21. CN103848783A - Method for synthesizing this compound by one-step oxidation - Google Patents [patents.google.com]

- 22. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]

- 23. Actylis - this compound - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]

- 24. This compound - Safety Data Sheet [chemicalbook.com]

- 25. scribd.com [scribd.com]

2-Chloronicotinic acid CAS number 2942-59-8

An In-depth Technical Guide to 2-Chloronicotinic Acid (CAS 2942-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with a CAS number of 2942-59-8, is a halogenated pyridine (B92270) carboxylic acid that serves as a pivotal intermediate in the synthesis of a multitude of high-value chemical compounds.[1][2] Its structural features, including a reactive chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring, make it a versatile building block in medicinal chemistry and agrochemical development.[2][3] This document provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, key applications, and safety information. It is intended to be a critical resource for professionals engaged in organic synthesis, drug discovery, and process development.

Chemical and Physical Properties

This compound is a white to light yellow or cream-colored crystalline powder.[4][5] It is classified as an aromatic carboxylic acid and a member of the pyridines family.[5][6]

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 2942-59-8 | [4][6] |

| IUPAC Name | 2-chloropyridine-3-carboxylic acid | [3][6] |

| Synonyms | 2-Chloro-3-pyridinecarboxylic acid, 2CLNA | [4] |

| Molecular Formula | C₆H₄ClNO₂ | [4][7] |

| Molecular Weight | 157.55 g/mol | [4][6][7] |

| pKa | 2.07 ± 0.25 (Predicted) |

Table 2: Physical Characteristics

| Property | Value | Source(s) |

| Appearance | White to light yellow/cream crystalline powder | [4][8] |

| Melting Point | 176-178 °C (decomposes) | [4] |

| Boiling Point | 316.8 °C at 760 mmHg | |

| Density | 1.47 g/cm³ | |

| Flash Point | 145.4 °C | [9] |

| Vapor Pressure | 0.000168 mmHg at 25°C |

Table 3: Purity and Specification

| Parameter | Specification | Source(s) |

| Purity by HPLC | ≥ 98.0% | [3][4] |

| Loss on Drying | ≤ 0.3% | [4] |

| Water Content | ≤ 0.3% | [8] |

| Residue on Ignition | ≤ 0.1% | [4] |

| Sulfated Ash | ≤ 0.2% | [8] |

Table 4: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble (Approx. 3.26 g/L) | [4][10] |

| Methanol | Sparingly soluble | [4] |

| DMSO | Soluble | |

| Ethyl Acetate | Slightly Soluble | |

| Benzene | Insoluble | [11] |

| Toluene | Insoluble | [11] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established, primarily starting from nicotinic acid or 3-methylpyridine.

Synthesis from Nicotinic Acid N-oxide

This is a common and high-yielding method involving the N-oxidation of nicotinic acid followed by chlorination.[7][12][13] The chlorination step converts the N-oxide to the desired 2-chloro derivative.

-

N-Oxidation: React nicotinic acid with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to form nicotinic acid N-oxide.[12][14]

-

Chlorination Mixture Preparation: Prepare a mixture of phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅).[7][12][14] Introduce chlorine gas into this mixture, controlling the temperature at approximately 60°C, until residual chlorine gas escapes.[7][14]

-

Reaction: Cool the chlorination mixture and add the prepared nicotinic acid N-oxide in portions.[7][14] Heat the reaction mixture to 100-105°C for 1 to 1.5 hours, stirring until the solution becomes transparent.[7][14]

-

Work-up: Continue stirring for another 30 minutes, then remove the excess phosphorus oxychloride under reduced pressure.[7][14]

-

Isolation: Cool the resulting residue to room temperature and carefully add water to precipitate the crude product.[7][14] The this compound can then be isolated by filtration. A patent describes a variation where the intermediate this compound chloride is distilled from the reaction mixture and then hydrolyzed in water at 90-100°C to yield pure white crystals of the final product.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Atomfair this compound C6H4ClNO2 CAS 2942-59-8 - ATOMFAIR [atomfair.com]

- 4. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 5. This compound | 2942-59-8 [amp.chemicalbook.com]

- 6. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. leapchem.com [leapchem.com]

- 9. biosynth.com [biosynth.com]

- 10. echemi.com [echemi.com]

- 11. This compound 2942-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound | 2942-59-8 [chemicalbook.com]

- 13. This compound CAS#: 2942-59-8 [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]

Technical Guide: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for producing 2-chloronicotinic acid from nicotinic acid. This compound is a critical intermediate in the manufacturing of various bioactive compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its applications include the synthesis of the anti-inflammatory drug pranoprofen, the antidepressant mirtazapine, the anti-AIDS drug nevirapine, and herbicides like boscalid (B143098) and diflufenican.[2][3][4] This document details the core two-step chemical transformation, presents quantitative data in a structured format, and provides comprehensive experimental protocols based on established literature.

Core Synthesis Pathway: An Overview

The most prevalent and industrially significant method for synthesizing this compound from nicotinic acid is a two-step process. This pathway first involves the N-oxidation of the pyridine (B92270) ring in nicotinic acid, followed by a chlorination reaction that selectively introduces a chlorine atom at the 2-position of the ring.

Caption: Overall two-step synthesis pathway from nicotinic acid.

Step 1: N-Oxidation of Nicotinic Acid

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of nicotinic acid to form nicotinic acid N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this purpose.[5][6]

Experimental Protocol: N-Oxidation with Hydrogen Peroxide

This protocol is a generalized procedure based on methods described in the literature.[5][6]

-

Reaction Setup: In a suitable reaction vessel, dissolve nicotinic acid in an appropriate solvent (e.g., water or acetic acid).

-

Reagent Addition: Slowly add hydrogen peroxide (typically 20-30% aqueous solution) to the nicotinic acid solution.[7] The molar ratio of H₂O₂ to nicotinic acid is a critical parameter and should be optimized.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-90°C) and maintain it for several hours to ensure the reaction goes to completion.[7]

-

Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The nicotinic acid N-oxide product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure. The crude product is then filtered, washed, and dried.

Data Presentation: N-Oxidation Reaction

| Catalyst/Solvent | Oxidizing Agent | Temperature | Time | Yield | Purity | Reference |

| Molybdenum acetylacetonate (B107027) / Water | 20-30% H₂O₂ | 80-90°C | 3.5 - 4.5 h | High | - | [7] |

| Sodium tungstate (B81510) / Water | 30% H₂O₂ | 80-90°C | 3 h | 80% | - | [7] |

| Acetic Acid | H₂O₂ | - | - | - | - | [5][6] |

Step 2: Chlorination of Nicotinic Acid N-oxide

Following the N-oxidation, the nicotinic acid N-oxide is chlorinated to yield the final product, this compound. This step typically employs phosphorus-based chlorinating agents. The N-oxide group facilitates chlorination at the 2-position of the pyridine ring.

Experimental Protocol 1: Chlorination with POCl₃ and PCl₅

This protocol is based on a widely cited method that achieves high yields.[3][5][8]

-

Reaction Setup: In a reaction flask equipped with a stirrer and condenser, create a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[3][8]

-

Reagent Addition: Introduce chlorine gas into the mixture while controlling the temperature at approximately 60°C.[3][8] After the chlorine addition is complete, cool the mixture.

-

Substrate Addition: Add nicotinic acid N-oxide to the cooled chlorinating mixture in batches.

-

Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain for 1-1.5 hours.[3][8] The reaction is typically complete when the mixture becomes a clear solution. Continue stirring for an additional 30 minutes.[3][8]

-

Work-up and Isolation: Remove the excess phosphorus oxychloride under reduced pressure.[3][8] Cool the resulting residue to room temperature and carefully add water to precipitate the crude this compound.[3][8]

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Experimental Protocol 2: Chlorination with POCl₃ and Triethylamine (B128534)

This alternative method, detailed in U.S. Patent 4,144,238, focuses on achieving a high-purity product.[9]

-

Reaction Setup: Suspend nicotinic acid N-oxide in phosphorus oxychloride (POCl₃).

-

Reagent Addition: Add triethylamine dropwise, ensuring the reaction temperature does not exceed 60°C.[9]

-

Reaction Conditions: Heat the solution to 110°C for 3 hours.[9]

-

Intermediate Isolation: Distill off the excess phosphorus oxychloride at 50 torr. Then, distill the intermediate, this compound chloride, at 10-12 torr.[9]

-

Hydrolysis and Isolation: Allow the distilled acid chloride to flow into hot water (90-100°C) for hydrolysis.[9]

-

Purification: Upon cooling, the pure white, crystalline this compound precipitates and is collected by filtration.[9]

Caption: Purification workflow for high-purity this compound.[9]

Data Presentation: Chlorination Reaction

| Chlorinating System | Temperature | Time | Yield | Purity | Notes | Reference |

| POCl₃ / PCl₅ / Cl₂ | 100-105°C | 1-1.5 h | 87.5% | - | High-yielding standard procedure. | [3][5][8] |

| POCl₃ / Triethylamine | 110°C | 3 h | 57% | Pure white, crystalline | Involves distillation of the acid chloride intermediate for high purity.[9] | [9] |

| (Not Specified) | - | - | 76.8% (Total) | 99.5% | Described as a "green process" involving chlorination and hydrolysis.[6] | [6] |

| POCl₃ / Phenylphosphoryl dichloride | 30-80°C (staged) | 4.5-7.5 h | >85% (chlorination step) | - | Uses an organic base as an acid scavenger. | [7] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 2942-59-8 [chemicalbook.com]

- 4. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. CN101117332B - The preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloronicotinic Acid: A Pivotal Pyridine Derivative in Synthesis

Abstract: This technical guide provides a comprehensive overview of 2-chloronicotinic acid, a halogenated pyridine (B92270) derivative of significant importance in the chemical, pharmaceutical, and agricultural industries. This document details its physicochemical and spectroscopic properties, outlines established synthesis protocols, explores its chemical reactivity, and highlights its critical role as a versatile intermediate in the production of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. Methodologies for key synthetic transformations are provided, and logical workflows are visualized to offer a clear understanding of its synthesis and application. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Physicochemical and Spectroscopic Properties

This compound is a white to light cream crystalline solid at room temperature.[1][2] It is an aromatic carboxylic acid and a member of the pyridine family.[2][3] Its structure, featuring a chlorine atom at the 2-position and a carboxylic acid group at the 3-position of the pyridine ring, dictates its chemical behavior and utility as a synthetic building block.[1][4] The compound is sparingly soluble in water but shows greater solubility in various organic solvents.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2942-59-8 | [5][6][7][8] |

| Molecular Formula | C₆H₄ClNO₂ | [3][5][8] |

| Molecular Weight | 157.55 g/mol | [3][5][8] |

| Appearance | White to light cream/yellow powder/crystal | [1][2][5] |

| Melting Point | 176 - 178 °C (with decomposition) | [5][6][9] |

| Boiling Point | 316.8 ± 22.0 °C (Predicted) | [9][10] |

| Density | 1.5 ± 0.1 g/cm³ | [9] |

| pKa | 2.54 | [11] |

| Solubility | Sparingly soluble in water and methanol.[5] Soluble in DMSO and slightly in ethyl acetate.[2] | [2][5] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectrum available in DMSO-d₆. | [12] |

| ¹³C NMR | Spectrum available. | [8] |

| FT-IR | Characteristic peaks for O-H, C=O (carboxylic acid), and C-Cl bonds are expected. Spectrum available. | [7][8] |

| Mass Spectrometry | Molecular Ion Peak (M+) expected at m/z ≈ 157 and 159 due to ³⁵Cl and ³⁷Cl isotopes. | [11] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound begins with nicotinic acid.[1][13] The process involves a two-step sequence: N-oxidation of the pyridine ring followed by chlorination.[1][14]

Experimental Protocol: Synthesis from Nicotinic Acid N-Oxide

This protocol is adapted from established industrial methods involving chlorination with phosphorus oxychloride.[5][6]

Materials:

-

Nicotinic Acid N-Oxide

-

Phosphorus Oxychloride (POCl₃)

-

Water

-

Diluted Sodium Hydroxide Solution

Procedure:

-

Suspend nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (300 ml) in a suitable reaction vessel.[6]

-

At room temperature, add triethylamine (50 g) dropwise. An exothermic reaction will occur, and the temperature will rise to approximately 50°C, leading to the dissolution of the starting material.[6]

-

Heat the resulting solution in a water bath at 100°C for 4 hours.[6]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.[6]

-

Carefully introduce the residue into water while maintaining the temperature below 40°C. This step hydrolyzes the intermediate this compound chloride.[6]

-

Adjust the pH of the aqueous solution to 2.0-2.5 by adding a diluted caustic soda solution.[6]

-

The product, this compound, will precipitate as a solid.[6]

-

Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by two primary sites: the carboxylic acid group and the C2-position of the pyridine ring, which is activated for nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the ring nitrogen and the adjacent carboxyl group.[15]

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C2 position is a good leaving group and can be displaced by a variety of nucleophiles. This reaction is fundamental to the synthesis of many derivatives.[16] The electron-withdrawing carboxylic acid group ortho to the chlorine atom activates the ring for nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.[15]

Experimental Protocol: Synthesis of Flunixin (B1672893) via SₙAr

This protocol demonstrates a typical SₙAr reaction using this compound to produce the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[15]

Materials:

-

This compound

-

Boric acid (H₃BO₃) as a catalyst

Procedure:

-

Combine this compound (1 part, molar ratio) and 2-methyl-3-(trifluoromethyl)aniline (2 parts, molar ratio) in a reaction vessel.[15]

-

Add boric acid (30 mol%) as a catalyst.[15]

-

Heat the solvent-free mixture to 120°C.[15]

-

Maintain the temperature and stir the reaction mixture. Monitor the reaction progress by TLC. The reaction is typically complete in under an hour.[15]

-

Upon completion, cool the mixture and purify the product using appropriate methods (e.g., recrystallization) to obtain Flunixin.

Applications in Drug Development and Agrochemicals

This compound is a cornerstone intermediate, not an end-product itself, but a critical building block for a wide range of commercially important molecules.[14][17] Its versatile reactivity allows for its incorporation into complex molecular scaffolds.

-

Pharmaceuticals: It is a key intermediate for several NSAIDs, including niflumic acid, pranoprofen, and flunixin.[10][15][18] It is also used in the synthesis of the anti-HIV drug Nevirapine.[2]

-

Agrochemicals: In agriculture, it is a precursor for potent herbicides such as nicosulfuron and diflufenican, and the fungicide boscalid.[2][14][15]

Safety Information

This compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] Store in a cool, dry place away from incompatible substances like strong oxidizing agents.[5]

References

- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. guidechem.com [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US4144238A - Process for the production of pure white this compound - Google Patents [patents.google.com]

- 7. This compound(2942-59-8) IR Spectrum [m.chemicalbook.com]

- 8. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]

- 10. CN115521320B - Method for preparing pranoprofen - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(2942-59-8) 1H NMR [m.chemicalbook.com]

- 13. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. caod.oriprobe.com [caod.oriprobe.com]

- 15. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. This compound | 2942-59-8 [chemicalbook.com]

Spectroscopic Profile of 2-Chloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloronicotinic acid, a key intermediate in the synthesis of various bioactive compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 90 MHz instrument using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent.[1] The observed chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-6 | 8.569 | Doublet of doublets (dd) | J(H6, H5) = 4.8 Hz, J(H6, H4) = 2.0 Hz |

| H-4 | 8.241 | Doublet of doublets (dd) | J(H4, H5) = 7.7 Hz, J(H4, H6) = 2.0 Hz |

| H-5 | 7.556 | Doublet of doublets (dd) | J(H5, H4) = 7.7 Hz, J(H5, H6) = 4.8 Hz |

| COOH | ~14 | Broad singlet |

Note: The chemical shift of the carboxylic acid proton is approximate and can vary with concentration and temperature.

¹³C NMR Data

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

| C=O | 165 - 175 |

| C-2 (C-Cl) | 150 - 155 |

| C-6 | 148 - 152 |

| C-4 | 138 - 142 |

| C-5 | 125 - 130 |

| C-3 | 122 - 126 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 0.040 g of this compound is dissolved in 0.5 ml of DMSO-d₆.[1]

Instrumentation: A 90 MHz NMR spectrometer is utilized for ¹H NMR analysis.[1] For ¹³C NMR, a spectrometer operating at a frequency of around 22.5 MHz would be typical for a 90 MHz ¹H instrument.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single peaks for each carbon atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of this compound reveals several key absorption bands that are indicative of its structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C and C=N stretching | Pyridine (B92270) ring |

| ~1300 | C-O stretch | Carboxylic acid |

| Below 800 | C-Cl stretch | Aryl chloride |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

Mass Spectral Data

The mass spectrum of this compound was obtained using electron ionization (EI) at 75 eV.[2]

| m/z | Relative Intensity (%) | Assignment |

| 157/159 | 100 / 33.5 | [M]⁺ (Molecular ion) |

| 140/142 | 63.2 / 21.1 | [M - OH]⁺ |

| 112/114 | 33.2 / 11.0 | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

The presence of the M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced directly into the ion source.[2]

Ionization: Electron Ionization (EI) is used, with an electron energy of 75 eV.[2]

Instrumentation: A mass spectrometer capable of electron ionization is used. The source temperature was maintained at 160 °C and the sample temperature at 120 °C.[2]

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloronicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-chloronicotinic acid in a range of common organic solvents. The data presented is critical for professionals in the pharmaceutical and chemical industries, particularly for processes such as reaction chemistry, crystallization, and formulation development. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the general experimental workflow.

Introduction to this compound

This compound is a vital intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] For instance, it is used in the production of the anti-inflammatory drug Pralofen and herbicides like Nicosulfuron and Diflufenican.[1][2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yield and purity during crystallization, and developing stable formulations.[3][4] The solubility of a solute in a solvent is influenced by several factors, including the polarity of both the solute and the solvent, temperature, and the potential for hydrogen bonding between them.[4][5]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in twelve organic solvents at temperatures ranging from 273.15 K to 313.15 K.[4] The data, expressed as the mole fraction (x) of this compound, is summarized in the table below.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N,N-Dimethylformamide (DMF) | 1,4-Dioxane | N-Methylpyrrolidone (NMP) | Ethyl Acetate | Acetone | Water | Acetonitrile | Cyclohexane (B81311) |

| 273.15 | 0.0198 | 0.0231 | 0.0287 | 0.0245 | 0.2895 | 0.0541 | 0.3872 | 0.0875 | 0.0652 | 0.0045 | 0.0152 | 0.0008 |

| 278.15 | 0.0225 | 0.0263 | 0.0329 | 0.0281 | 0.3152 | 0.0623 | 0.4189 | 0.1012 | 0.0754 | 0.0051 | 0.0178 | 0.0010 |

| 283.15 | 0.0256 | 0.0299 | 0.0376 | 0.0321 | 0.3421 | 0.0718 | 0.4523 | 0.1165 | 0.0869 | 0.0058 | 0.0207 | 0.0012 |

| 288.15 | 0.0290 | 0.0340 | 0.0428 | 0.0366 | 0.3703 | 0.0825 | 0.4875 | 0.1335 | 0.0998 | 0.0066 | 0.0240 | 0.0014 |

| 293.15 | 0.0328 | 0.0385 | 0.0486 | 0.0416 | 0.4001 | 0.0945 | 0.5244 | 0.1523 | 0.1142 | 0.0075 | 0.0277 | 0.0017 |

| 298.15 | 0.0371 | 0.0436 | 0.0551 | 0.0471 | 0.4315 | 0.1080 | 0.5633 | 0.1732 | 0.1303 | 0.0085 | 0.0318 | 0.0020 |

| 303.15 | 0.0418 | 0.0492 | 0.0623 | 0.0532 | 0.4645 | 0.1232 | 0.6041 | 0.1963 | 0.1483 | 0.0096 | 0.0365 | 0.0024 |

| 308.15 | 0.0471 | 0.0554 | 0.0703 | 0.0600 | 0.4993 | 0.1401 | 0.6471 | 0.2218 | 0.1683 | 0.0108 | 0.0417 | 0.0028 |

| 313.15 | 0.0529 | 0.0622 | 0.0791 | 0.0675 | 0.5360 | 0.1591 | 0.6922 | 0.2499 | 0.1905 | 0.0122 | 0.0475 | 0.0033 |

Data sourced from the Journal of Chemical & Engineering Data.[4]

As the data indicates, the solubility of this compound is highest in N-Methylpyrrolidone (NMP), followed by N,N-Dimethylformamide (DMF) and ethyl acetate, and is lowest in cyclohexane and water.[4] The solubility generally increases with temperature in all tested solvents, which is a common trend for the dissolution of solid solutes.[5]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent, based on the isothermal saturation method.[4]

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Analytical balance (±0.0001 g)

-

Filtration unit with syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Drying oven

3.2. Procedure

-

Temperature Control: The jacketed glass vessel is connected to a thermostatic bath to maintain a constant, predetermined temperature.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the glass vessel. This ensures that a saturated solution is formed.

-

Equilibration: The mixture is stirred continuously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] Preliminary experiments can determine the minimum time required to achieve equilibrium.

-

Sample Withdrawal and Filtration: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for a period to allow solid particles to settle. A sample of the supernatant is then withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) and immediately filtered through a syringe filter to remove any undissolved solid.

-

Dilution: A precise amount of the filtered, saturated solution is weighed and then diluted with a suitable solvent in a volumetric flask to a concentration within the analytical range of the chosen analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a calibrated HPLC or UV-Vis spectrophotometer.

-

Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Repeatability: The experiment is repeated at different temperatures to obtain a solubility curve.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

The provided data and methodologies offer a comprehensive resource for scientists and engineers working with this compound. The significant variation in solubility across different organic solvents underscores the importance of solvent selection in process design and development. The experimental protocol and workflow diagram serve as a practical guide for conducting accurate and reproducible solubility measurements. This information is crucial for the efficient design of crystallization processes, the development of liquid formulations, and the optimization of reaction conditions involving this compound.

References

Environmental Transformation of 2-Chloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloronicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, can undergo transformation in the environment through several pathways. This technical guide provides a comprehensive overview of the current understanding of these transformation processes, including hydrolysis, biodegradation, and photodegradation. While data on the direct environmental fate of this compound is limited, this guide synthesizes available information and draws analogies from related compounds to present potential transformation pathways and products. Hydrolysis to 2-hydroxynicotinic acid is a confirmed transformation route. Although specific studies on the biodegradation and photodegradation of this compound are scarce, potential pathways are proposed based on the degradation of its isomer, 6-chloronicotinic acid, and other chlorinated aromatic compounds. This guide also details experimental protocols for the analysis of this compound and its metabolites in environmental matrices, providing a valuable resource for researchers in this field.

Introduction

This compound (2-CNA) is an aromatic carboxylic acid and a member of the pyridine (B92270) family. It serves as a vital building block in the chemical industry for the production of a range of products, including fungicides like boscalid (B143098) and herbicides such as diflufenican.[1][2] Its presence in the environment can arise from manufacturing processes and as a degradation product of certain pesticides. Understanding the environmental transformation of 2-CNA is crucial for assessing its environmental fate, persistence, and potential ecological impact. This guide consolidates the available scientific literature on the hydrolysis, biodegradation, and photodegradation of 2-CNA, presenting key quantitative data, detailed experimental protocols, and visual representations of transformation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior and fate in the environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₂ | [3] |

| Molecular Weight | 157.55 g/mol | [3] |

| Melting Point | >175°C (decomposition) | [4] |

| Water Solubility | Insoluble | [4] |

| LogP | 1.43 | [5] |

Environmental Transformation Pathways

The environmental transformation of this compound can occur through abiotic and biotic processes. The primary pathways include hydrolysis, biodegradation, and photodegradation.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound in the aquatic environment. The primary hydrolysis product identified is 2-hydroxynicotinic acid.[6] This transformation is particularly favored under basic conditions.

This protocol is based on the synthesis of a copper coordination complex where 2-hydroxynicotinic acid is generated in situ from this compound.[6]

-

Materials: this compound, CuCl₂·2H₂O, sodium hydroxide (B78521) (NaOH), deionized water.

-

Procedure:

-

Dissolve this compound in deionized water.

-

Add a stoichiometric amount of sodium hydroxide solution to facilitate the hydrolysis of this compound to 2-hydroxynicotinic acid. The reaction is typically carried out at room temperature with stirring.

-

To this solution, add an aqueous solution of CuCl₂·2H₂O.

-

The mixture is stirred for a period to allow for the formation of the copper complex with the in situ generated 2-hydroxynicotinic acid.

-

The resulting product can be isolated by filtration and characterized.

-

Note: This protocol is for a synthetic application and would require modification for environmental fate studies, such as conducting the hydrolysis at environmentally relevant pH values (e.g., 5, 7, and 9) and temperatures, and monitoring the reaction kinetics over time.

Biodegradation

A proposed biodegradation pathway for this compound, by analogy to 6-chloronicotinic acid and other chlorinated aromatics, likely involves initial hydroxylation, followed by ring cleavage. Mineralization to carbon dioxide is the ultimate fate in some cases.[7]

This protocol is a general guideline for assessing the aerobic biodegradation of a test substance in soil, adapted from regulatory guidelines.[12]

-

Materials: Test substance (this compound), fresh, sieved soil with known characteristics (pH, organic matter content, texture), radiolabeled test substance (e.g., ¹⁴C-labeled) for metabolite tracking, incubation vessels, analytical standards of potential metabolites.

-

Procedure:

-

Treat soil samples with the test substance at a concentration relevant to its expected environmental concentration.

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

-

At various time intervals, collect soil subsamples for analysis.

-

Extract the soil subsamples with an appropriate solvent (e.g., methanol/water mixture).

-

Analyze the extracts for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the amount of parent compound remaining and the formation of metabolites over time to determine the degradation rate and half-life.

-

Mineralization can be assessed by trapping evolved ¹⁴CO₂.

-

Photodegradation

Specific studies on the photodegradation of this compound in the environment are limited. However, research on its isomer, 6-chloronicotinic acid, indicates that it is susceptible to photocatalytic degradation.[13] Photodegradation in the environment can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

A potential photodegradation pathway for this compound could involve hydroxylation of the aromatic ring, leading to the formation of hydroxylated derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2942-59-8 [amp.chemicalbook.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Microbial Technologies Employed for Biodegradation of Neonicotinoids in the Agroecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

2-Chloronicotinic Acid: A Pivotal Intermediate in the Synthesis of Modern Agrochemicals

An In-depth Technical Guide for Researchers and Chemical Development Professionals

Introduction

2-Chloronicotinic acid, a halogenated derivative of nicotinic acid, serves as a critical building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a carboxylic acid group on a pyridine (B92270) ring, make it a versatile precursor for the construction of complex agrochemicals. This technical guide provides a comprehensive overview of the role of this compound as a key intermediate in the production of leading herbicides and fungicides, with a focus on detailed synthetic methodologies, quantitative data, and visual representations of reaction pathways.

Core Agrochemicals Derived from this compound

This compound is a cornerstone in the industrial synthesis of several high-value agrochemicals, including the herbicides diflufenican (B1670562) and nicosulfuron (B1678754), and the fungicide boscalid (B143098).[1] The strategic placement of the chlorine atom at the 2-position of the pyridine ring facilitates nucleophilic substitution reactions, a key transformation in the elaboration of the final active ingredients.

Synthesis of Agrochemicals from this compound: Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of key agrochemicals starting from this compound or its activated form, 2-chloronicotinoyl chloride.

Activation of this compound: Synthesis of 2-Chloronicotinoyl Chloride

The conversion of the carboxylic acid moiety of this compound to the more reactive acyl chloride is a common initial step in the synthesis of amide-containing agrochemicals like boscalid.

Experimental Protocol:

To a suspension of this compound (1.0 eq) in an inert solvent such as 1,2-dichloroethane, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The reaction mixture is typically heated to reflux and monitored until the complete consumption of the starting material. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride, which is often used in the subsequent step without further purification.[2][3]

| Parameter | Value | Reference |

| Starting Material | This compound | [3] |

| Reagent | Thionyl chloride | [3] |

| Solvent | 1,2-dichloroethane | [3] |

| Reaction Time | 1 hour | [3] |

| Temperature | Reflux | [3] |

| Product | 2-Chloronicotinoyl chloride | [3] |

Logical Workflow for the Synthesis of 2-Chloronicotinoyl Chloride

Fungicide Synthesis: Boscalid

Boscalid is a broad-spectrum fungicide widely used in agriculture. Its synthesis involves the amidation of 2-chloronicotinoyl chloride with the key intermediate 2-amino-4'-chlorobiphenyl.

Synthesis of 2-amino-4'-chlorobiphenyl: This intermediate can be prepared via a Suzuki coupling reaction between o-iodoaniline and 4-chlorophenylboronic acid.

Experimental Protocol for Boscalid Synthesis:

In a suitable reactor, 2-amino-4'-chlorobiphenyl (1.0 eq) is dissolved in a dry solvent like dichloroethane. An acid scavenger, such as sodium carbonate or triethylamine, is added to the mixture.[4] The solution is cooled, and 2-chloronicotinoyl chloride (1.1 eq) is added portion-wise while maintaining a low temperature.[4] The reaction is then allowed to proceed at room temperature for several hours.[4] After completion, the reaction mixture is worked up by washing with water and aqueous base. The organic layer is dried and concentrated, and the crude boscalid can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2-Chloronicotinoyl chloride | [4] |

| Co-reactant | 2-amino-4'-chlorobiphenyl | [4] |

| Base | Sodium carbonate | [4] |

| Solvent | Dichloroethane | [4] |

| Reaction Time | 4 hours | [4] |

| Temperature | Room Temperature | [4] |

| Product | Boscalid | [4] |

Synthetic Pathway of Boscalid from this compound

Herbicide Synthesis: Diflufenican

Diflufenican is a selective herbicide used for the control of broad-leaved weeds. A common synthetic route involves a two-step process starting from this compound.

Experimental Protocol for Diflufenican Synthesis:

Step 1: Esterification. this compound is esterified with 3-trifluoromethylphenol. This can be achieved under acidic catalysis.

Step 2: Amination. The resulting ester intermediate is then reacted with 2,4-difluoroaniline (B146603) in a suitable solvent such as DMSO, in the presence of a copper-based catalyst (e.g., cuprous chloride), at an elevated temperature (130-135 °C) for several hours.[5] The diflufenican product is then isolated by cooling, crystallization, filtration, and washing.[5]

| Parameter | Value | Reference |

| Starting Material | This compound | [5] |

| Reactant 1 | 3-Trifluoromethylphenol | [5] |

| Reactant 2 | 2,4-Difluoroaniline | [5] |

| Catalyst | Cuprous chloride | [5] |

| Solvent | DMSO | [5] |

| Temperature | 130-135 °C | [5] |

| Reaction Time | 15 hours | [5] |

| Overall Yield | 50-92% | [5] |

| Product Purity | >98% | [5] |

Synthetic Pathway of Diflufenican from this compound

Herbicide Synthesis: Nicosulfuron

The synthesis of the sulfonylurea herbicide nicosulfuron from this compound is a multi-step process. A key intermediate is 2-(aminosulfonyl)-N,N-dimethylnicotinamide.

Synthesis of 2-Chloro-N,N-dimethylnicotinamide:

While direct amidation of this compound with dimethylamine (B145610) is possible, an alternative route starts from 2-chloro-3-trichloromethylpyridine.

Experimental Protocol for 2-Chloro-N,N-dimethylnicotinamide Synthesis:

2-Chloro-3-trichloromethylpyridine is reacted with an aqueous solution of dimethylamine. The pH of the reaction mixture is maintained at 8-10 by the continuous addition of dimethylamine solution. The reaction is carried out at 80-98 °C for 3-5 hours.[6] The yield of 2-chloro-N,N-dimethylnicotinamide can reach up to 98.5%.[6]

Synthesis of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide:

This intermediate is synthesized from 2-chloro-N,N-dimethylnicotinamide in a multi-step process involving the introduction of a sulfhydryl group, followed by chlorination and amination.[3]

Final Assembly of Nicosulfuron:

The synthesis of nicosulfuron is then achieved by reacting a derivative of 2-(aminosulfonyl)-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine. For instance, 2-isocyanatosulfonyl-N,N-dimethylnicotinamide is reacted with 2-amino-4,6-dimethoxypyrimidine.[7]

| Parameter | Value | Reference |

| Precursor | 2-Chloro-3-trichloromethylpyridine | [6] |

| Reagent | Dimethylamine (aqueous solution) | [6] |

| pH | 8-10 | [6] |

| Temperature | 80-98 °C | [6] |

| Yield (2-chloro-N,N-dimethylnicotinamide) | up to 98.5% | [6] |

| Key Intermediate | 2-(Aminosulfonyl)-N,N-dimethylnicotinamide | [3] |

| Final Co-reactant | 2-amino-4,6-dimethoxypyrimidine | [7] |

Synthetic Pathway towards Nicosulfuron from a this compound Derivative

Conclusion

This compound is an indispensable intermediate in the agrochemical industry, providing a versatile platform for the synthesis of highly effective herbicides and fungicides. The synthetic routes to boscalid, diflufenican, and nicosulfuron highlight the strategic importance of the chemical reactivity of this molecule. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the development and optimization of agrochemical synthesis. Further research into more sustainable and efficient synthetic methodologies, such as flow chemistry and biocatalysis, will continue to enhance the utility of this compound as a key building block in modern agriculture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 4. 2-aminosulfonyl-N,N-dimethylnicotinamide [chembk.com]

- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 7. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]

The Pivotal Role of 2-Chloronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloronicotinic acid, a halogenated derivative of nicotinic acid, stands as a cornerstone scaffold in medicinal chemistry. Its versatile reactivity and structural significance have enabled the synthesis of a diverse array of clinically and agriculturally important molecules. This technical guide delves into the multifaceted role of this compound, providing a comprehensive overview of its application in the synthesis of key therapeutic agents and agrochemicals. We will explore detailed synthetic methodologies, analyze quantitative biological data, and visualize the intricate signaling pathways influenced by these compounds, offering a valuable resource for professionals in drug discovery and development.

Introduction: The Versatility of a Core Scaffold

This compound (2-CNA) is a vital intermediate in organic synthesis, primarily owing to its reactive chlorine atom at the 2-position of the pyridine (B92270) ring and the carboxylic acid moiety.[1][2][3] These functional groups provide two key handles for chemical modification, allowing for the construction of complex molecular architectures with diverse pharmacological activities. Its utility spans the synthesis of anti-inflammatory drugs, antivirals, antidepressants, and herbicides, highlighting its broad impact across various sectors of the chemical and life sciences.[4][5][6]

Synthetic Applications in Drug and Agrochemical Development

The strategic importance of this compound is best illustrated through its role in the synthesis of several key commercial products.

Pranoprofen (B1678049): A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Pranoprofen is a non-steroidal anti-inflammatory drug used primarily in ophthalmology to manage inflammation.[7][8] The synthesis of pranoprofen can be achieved through the reaction of this compound with a suitable aryl propionic acid derivative, although various synthetic routes exist.[9]

Nevirapine (B1678648): An Anti-HIV Agent

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection.[1][2] A common synthetic route to nevirapine involves the condensation of this compound with 2-chloro-3-amino-4-picoline (CAPIC).[10][11]

Mirtazapine (B1677164): An Antidepressant

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder.[4][12] While not a direct reaction product, this compound serves as a key starting material in the multi-step synthesis of the complex tetracyclic core of mirtazapine.[13]

Nicosulfuron and Diflufenican (B1670562): Herbicides

In the agrochemical sector, this compound is a precursor to potent herbicides. Nicosulfuron, a sulfonylurea herbicide, is synthesized from derivatives of this compound.[14][15] Similarly, the herbicide diflufenican is prepared using this compound as a key building block.[5][16][17]

Quantitative Biological and Pharmacokinetic Data

The derivatives of this compound exhibit a wide range of biological activities and pharmacokinetic profiles. The following tables summarize key quantitative data for the discussed compounds.

| Compound | Target(s) | Biological Activity (IC50 / Ki) |

| Pranoprofen | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | IC50 = 3.1 µM (COX)[14] |

| Nevirapine | HIV-1 Reverse Transcriptase | IC50 = 84 nM (enzyme assay)[1], IC50 = 40 nM (cell culture)[1], IC50 = 36 ± 17 nM (one-round vector)[18], Ki = 270 µM[19] |

| Mirtazapine | α2-adrenergic receptors, 5-HT2A receptor | Ki = 141 nM (α2 receptors), Ki = 16 nM (5-HT2A receptor), Ki = 0.14 nM (Histamine H1 receptor)[4] |

| Nicosulfuron | Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | Effective Dose (ED50) for MHR waterhemp control: 99 g ai ha-1 (at 2 WAA), 73 g ai ha-1 (at 4 WAA), 76 g ai ha-1 (at 8 WAA)[20] |

| Diflufenican | Carotenoid Biosynthesis | Effective Dose for MHR waterhemp control: 50% decrease in density at 42 g ai ha-1, 50% decrease in biomass at 72 g ai ha-1[20] |

Table 1: Summary of Biological Activity Data

| Compound | Cmax (µg/mL) | T1/2 (hours) | AUC (µg·h/mL) | Bioavailability (%) | Protein Binding (%) |

| Pranoprofen | - | 1.3 - 4.1 (animal models)[17] | - | ~100 (animal models)[17] | - |

| Nevirapine | 5.74[21] | 25 - 30[21] | 109.0[21] | 91 - 93[21] | ~60[21] |

| Mirtazapine | ~0.02 (at 15mg) | 20 - 40[22] | - | ~50[22][23] | ~85[12][23] |

Table 2: Summary of Pharmacokinetic Parameters

Experimental Protocols

Detailed, step-by-step experimental procedures are crucial for the successful synthesis and evaluation of this compound derivatives.

General Synthesis of 2-(Arylamino)nicotinic Acid Derivatives (Flunixin Analogs)

A solvent-free synthesis of flunixin (B1672893), a 2-(arylamino)nicotinic acid derivative, has been reported using boric acid as a catalyst.[24]

Procedure:

-

A mixture of 2-methyl-3-trifluoromethylaniline (2 mmol) and this compound (1 mmol) is prepared.

-

Boric acid (20 mg, 30 mol%) is added to the mixture.

-

The reaction mixture is heated to 120 °C under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified.

Synthesis of 2-Morpholinonicotinic Acid

A three-step synthesis of 2-morpholinonicotinic acid from this compound has been described with a high overall yield.[2][25]

Step 1: Esterification

-

To a solution of this compound, oxalyl chloride ((COCl)2) and a catalytic amount of N,N-Dimethylformamide (DMF) are added.

-

Triethylamine and methanol (B129727) (CH3OH) are then added, and the reaction is maintained at 40 °C.

Step 2: Nucleophilic Substitution

-

The ester obtained from the previous step is reacted with morpholine (B109124) in the presence of hydrochloric acid (HCl) and water at 100 °C.

Step 3: Hydrolysis

-

The resulting morpholino-substituted ester is hydrolyzed to yield 2-morpholinonicotinic acid.

Synthesis of Diflufenican

The synthesis of the herbicide diflufenican can be achieved in two main steps starting from this compound.[17][26]

Step 1: Esterification

-

This compound is reacted with 3-(trifluoromethyl)phenol (B45071) in the presence of a solid superacid catalyst to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.

Step 2: Amination

-

The resulting ester is then reacted with 2,4-difluoroaniline (B146603) in the presence of a copper catalyst (e.g., cuprous iodide) in a solvent such as DMSO at a temperature of 130-135 °C to yield diflufenican.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of drugs derived from this compound is fundamental to their rational design and application.

Pranoprofen: Inhibition of the COX Pathway

Pranoprofen, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever.[10][27]

Caption: Pranoprofen inhibits COX enzymes, blocking prostaglandin (B15479496) synthesis.

Nevirapine: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[1][2][25]

Caption: Nevirapine allosterically inhibits HIV-1 reverse transcriptase.

Mirtazapine: Modulation of Adrenergic and Serotonergic Pathways

Mirtazapine's antidepressant effect is attributed to its antagonist activity at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade leads to an increased release of norepinephrine (B1679862) and serotonin (B10506) (5-HT). Mirtazapine also blocks 5-HT2 and 5-HT3 receptors, which is thought to contribute to its therapeutic effects and favorable side-effect profile.[12][28][29]

References

- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Relationship between mirtazapine dose and incidence of adrenergic side effects: An exploratory analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diflufenican - Wikipedia [en.wikipedia.org]

- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Pranoprofen? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. medsafe.govt.nz [medsafe.govt.nz]

- 12. Pranoprofen - Biochemicals - CAT N°: 17875 [bertin-bioreagent.com]

- 13. Biologically effective dose of diflufenican applied preemergence for the control of multiple herbicide–resistant waterhemp in corn | Weed Technology | Cambridge Core [cambridge.org]

- 14. Species differences in absorption, metabolism and excretion of pranoprofen, a 2-arylpropionic acid derivative, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of RNase H Inhibitors and Nevirapine on the Susceptibility of HIV-1 to AZT and 3TC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 19. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of this compound Derivatives | Atlantis Press [atlantis-press.com]

- 23. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]

- 24. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 25. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 26. researchgate.net [researchgate.net]

- 27. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. sipcam-oxon.com [sipcam-oxon.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals